![molecular formula C5H6N4O3 B2357012 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one CAS No. 53736-37-1](/img/structure/B2357012.png)
6-methyl-2-(nitroamino)pyrimidin-4(3H)-one
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Description
6-methyl-2-(nitroamino)pyrimidin-4(3H)-one is a compound that has gained significant attention in the field of chemical and biological research due to its potential therapeutic applications. It is a pyrimidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Anti-Fibrosis Activity
Pyrimidine derivatives, including “6-methyl-2-(nitroamino)pyrimidin-4(3H)-one”, have been found to exhibit anti-fibrosis activity . These compounds have been evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Kinase Inhibitor Scaffolds
Fused pyrimidine cores, such as “6-methyl-2-(nitroamino)pyrimidin-4(3H)-one”, are privileged kinase scaffolds . They have been used in the design of kinase inhibitor programs. Kinase inhibition represents an effective treatment for cancer .
Antimicrobial Activity
Pyrimidine derivatives are known for their antimicrobial properties . They can be used in the development of new antimicrobial agents.
Antiviral Activity
Pyrimidine derivatives also exhibit antiviral activities . They can be used in the research and development of antiviral drugs.
Antitumor Activity
Pyrimidine derivatives, including “6-methyl-2-(nitroamino)pyrimidin-4(3H)-one”, have been reported to exhibit antitumor activities . They can be used in the development of new antitumor drugs.
Antifibrotic Compounds
Pyrimidine derivatives are known as antifibrotic compounds . The discovery of antifibrotic drugs has attracted great attention from organic and medicinal chemists .
properties
IUPAC Name |
N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)nitramide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-3-2-4(10)7-5(6-3)8-9(11)12/h2H,1H3,(H2,6,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLQUZZFJPNSFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(nitroamino)pyrimidin-4(3H)-one | |
CAS RN |
53736-37-1 |
Source
|
Record name | 6-METHYL-2-NITRAMINO-4-PYRIMIDINOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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